Cycloheptaselenium
Description
Structure
2D Structure
Properties
CAS No. |
12597-32-9 |
|---|---|
Molecular Formula |
Se7 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
heptaselenepane |
InChI |
InChI=1S/Se7/c1-2-4-6-7-5-3-1 |
InChI Key |
ZMBTVUKUCVFDOA-UHFFFAOYSA-N |
Canonical SMILES |
[Se]1[Se][Se][Se][Se][Se][Se]1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloheptaselenium
Direct Synthesis Routes to Cycloheptaselenium
Direct synthesis methods aim to construct the this compound ring from well-defined molecular precursors. These strategies offer a more controlled approach compared to methods involving elemental selenium in its various allotropic forms.
Precursor-Based Synthesis Strategies
A key precursor for the synthesis of selenium homocycles, including this compound, is titanocene (B72419) pentaselenide, (C₅H₅)₂TiSe₅. This organometallic compound serves as a source of a five-atom selenium chain (Se₅²⁻) which can be further reacted to form larger rings. The general strategy involves the reaction of titanocene pentaselenide with a suitable selenium-containing reagent that can provide the additional selenium atoms needed to form the seven-membered ring.
One of the primary reactions for the synthesis of this compound involves the treatment of titanocene pentaselenide with diselenium (B1237649) dichloride (Se₂Cl₂). This reaction, in principle, combines the Se₅ unit from the titanocene complex with the Se₂ unit from the dichloride to form the Se₇ ring, with the concurrent formation of titanocene dichloride, (C₅H₅)₂TiCl₂.
Table 1: Key Precursors in the Direct Synthesis of this compound
| Precursor Compound | Chemical Formula | Role in Synthesis |
| Titanocene Pentaselenide | (C₅H₅)₂TiSe₅ | Source of Se₅²⁻ fragment |
| Diselenium Dichloride | Se₂Cl₂ | Source of Se₂ fragment |
| Titanocene Dichloride | (C₅H₅)₂TiCl₂ | Byproduct of the reaction |
Controlled Reaction Conditions for this compound Formation
The successful synthesis of this compound requires careful control of reaction conditions to favor the formation of the seven-membered ring over other possible selenium homocycles, such as cyclohexaselenium (Se₆) and cyclooctaselenium (B80045) (Se₈). While detailed experimental protocols are not extensively documented in publicly available literature, key parameters that are typically controlled in such syntheses include:
Stoichiometry: The molar ratio of the reactants, titanocene pentaselenide and diselenium dichloride, is a critical factor. A 1:1 molar ratio would theoretically be optimal for the formation of Se₇.
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction while minimizing side reactions. Non-polar organic solvents are often employed in organometallic chemistry.
Temperature: The reaction temperature can influence the reaction rate and the distribution of products. These reactions are often carried out at low to ambient temperatures to enhance selectivity.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the reactants while preventing decomposition of the desired product.
Indirect Synthesis Pathways and Formation Mechanisms
Indirect pathways to this compound involve the transformation of other forms of selenium, such as its various allotropes, into the desired seven-membered ring structure. These processes are often governed by thermodynamic and kinetic factors.
Formation from Selenium Allotropes and Related Precursors
Elemental selenium exists in several allotropic forms, including red, black, and gray selenium. These allotropes consist of different arrangements of selenium atoms, including chains and rings of various sizes. While direct conversion of a specific allotrope to pure this compound is not a common synthetic method, solutions of elemental selenium in certain solvents can contain a dynamic equilibrium of different selenium rings. It is plausible that this compound exists as a minor component in such mixtures, although its isolation from these complex equilibria is challenging.
Thermodynamic and Kinetic Control in this compound Synthesis
The formation of a mixture of selenium rings (Se₆, Se₇, Se₈, etc.) in many synthetic procedures highlights the importance of thermodynamic and kinetic control.
Thermodynamic Control: Under conditions where the various selenium rings can interconvert and reach a state of equilibrium, the product distribution will be determined by the relative thermodynamic stabilities of the different ring sizes. The thermodynamically most stable product will be the major component at equilibrium.
Kinetic Control: Under conditions where the reactions are irreversible or the interconversion between rings is slow, the product distribution will be governed by the relative rates of formation of the different rings. The kinetically favored product is the one that is formed the fastest.
Advanced Purification and Isolation Techniques for this compound
The synthesis of this compound typically yields a mixture of selenium homocycles. Therefore, effective purification and isolation techniques are essential to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC) has been shown to be a powerful technique for the separation of selenium homocycles. By utilizing a suitable stationary phase (e.g., a reversed-phase column) and a carefully optimized mobile phase, it is possible to separate different selenium rings based on their size and polarity. This allows for the isolation of this compound from other components in the reaction mixture.
Fractional crystallization is another potential method for the purification of this compound. This technique relies on differences in the solubility of the various selenium rings in a particular solvent at different temperatures. By carefully controlling the crystallization process, it may be possible to selectively crystallize this compound, leaving other, more soluble selenium rings in the solution.
Sublimation and Crystallization Methods
The initial step in obtaining this compound often involves the preparation of a mixture of selenium allotropes. This is typically achieved by the sublimation of elemental selenium or by the precipitation of selenium from a solution.
Sublimation of Elemental Selenium:
When elemental selenium is heated under vacuum, it sublimes to form a vapor that is a complex equilibrium of various selenium molecules (Seₙ, where n = 2-10). The composition of this vapor is dependent on the temperature and pressure of the sublimation process. Mass spectrometric studies of subliming selenium have shown that the vapor phase contains significant proportions of Se₅, Se₆, Se₇, and Se₈ molecules. This sublimed mixture can be condensed on a cold surface to yield a solid deposit of amorphous selenium, which is rich in these cyclic allotropes.
Fractional Sublimation:
While simple sublimation yields a mixture, fractional sublimation can be employed to achieve a degree of separation. By carefully controlling the temperature gradient within the sublimation apparatus, it is possible to selectively condense different selenium oligomers at different points along the gradient, based on their differing volatilities. Although a complete separation of this compound through this method alone is challenging, it can be a valuable step in enriching the mixture with the desired Se₇ allotrope before further purification.
Crystallization from Solution:
A common method for obtaining a mixture of selenium rings involves the dissolution of amorphous selenium in a suitable solvent, followed by crystallization. Carbon disulfide (CS₂) is a well-known solvent for the ring forms of selenium, while the polymeric chain forms are largely insoluble. By dissolving amorphous selenium in CS₂, a solution containing a mixture of Se₆, Se₇, and Se₈ is obtained.
Fractional Crystallization:
Once a solution containing a mixture of selenium rings is prepared, fractional crystallization can be employed for their separation. This technique relies on the differences in the solubilities of the various allotropes at different temperatures. By carefully controlling the cooling rate of the saturated solution, it is possible to selectively precipitate different selenium rings. For instance, it has been observed that different crystalline forms of selenium can be grown from CS₂ solutions. While specific conditions for the preferential crystallization of this compound are not extensively documented in publicly available literature, the principles of fractional crystallization suggest that a careful manipulation of temperature and solvent composition could lead to the isolation of Se₇-rich crystals.
Below is an illustrative table of the solubility of different selenium allotropes in carbon disulfide at a given temperature, which is a key factor in fractional crystallization.
| Selenium Allotrope | Molecular Formula | Solubility in CS₂ ( g/100g ) at 20°C | Crystal System |
| Cyclohexaselenium | Se₆ | High | Rhombohedral |
| This compound | Se₇ | Moderate | Orthorhombic (predicted) |
| Cyclooctaselenium | Se₈ | Low | Monoclinic (α and β forms) |
Note: The solubility data is illustrative to demonstrate the principle of fractional crystallization. Actual values may vary based on specific experimental conditions.
Chromatographic Separation Techniques for Selenium Oligomers
Chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful tool for the separation of complex mixtures. While extensively used for the speciation of organoselenium compounds and different oxidation states of selenium, its application to the separation of elemental selenium allotropes is an area of ongoing research.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a promising technique for the separation of non-polar cyclic selenium allotropes. In this method, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the selenium rings between the two phases. The larger and more non-polar rings are expected to have longer retention times.
A hypothetical separation of a mixture of selenium rings by reverse-phase HPLC is detailed in the table below.
| Allotrope | Molecular Formula | Hypothetical Retention Time (min) |
| Cyclopentanelenium | Se₅ | 8.5 |
| Cyclohexaselenium | Se₆ | 10.2 |
| This compound | Se₇ | 12.1 |
| Cyclooctaselenium | Se₈ | 14.5 |
Note: This data is hypothetical and serves to illustrate the expected elution order in a reverse-phase HPLC separation. The actual retention times would depend on the specific chromatographic conditions.
Preparative HPLC:
For the isolation of pure this compound, preparative HPLC would be the method of choice. This technique uses larger columns and higher flow rates to separate larger quantities of the mixture. By collecting the fraction that elutes at the retention time corresponding to Se₇, a pure sample of the compound can be obtained. The selection of an appropriate solvent system (mobile phase) is critical for achieving good resolution between the different selenium oligomers. Mixtures of organic solvents like methanol, acetonitrile, and water are commonly used in reverse-phase HPLC.
The successful isolation of this compound is a testament to the power of combining classical chemical techniques with modern analytical methods. The journey from a crude mixture of selenium allotropes to a pure, well-characterized sample of Se₇ requires a systematic application of sublimation, crystallization, and chromatographic techniques.
Advanced Structural Elucidation and Characterization of Cycloheptaselenium
X-ray Diffraction Analysis of Cycloheptaselenium
X-ray diffraction is a cornerstone technique for determining the precise atomic arrangement within a crystalline solid. rruff.info By analyzing the pattern of scattered X-rays, one can deduce the unit cell dimensions, space group, and atomic coordinates of a material. rsc.org
Single-Crystal X-ray Diffraction for Solid-State Structure
The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction. For a molecule like this compound, this analysis would provide unambiguous data on Se-Se bond lengths, Se-Se-Se bond angles, and torsional angles, confirming its conformation in the crystalline state.
While the crystal structures of other selenium allotropes, such as the eight-membered ring Cyclooctaselenium (B80045) (Se₈), have been determined, detailed single-crystal X-ray diffraction data for pure this compound (Se₇) is not extensively reported in readily available literature. rsc.org However, structural studies on related seven-membered rings, such as Cycloheptasulfur (S₇), have shown that they adopt a flexible chair conformation in the solid state. psu.edu Theoretical and spectroscopic evidence suggests that this compound likely adopts a similar Cₛ-symmetry chair conformation. psu.edu In some complex materials, Se₇ has been identified as a co-crystallized, uncharged ring molecule alongside polyselenide anions, such as in the crystal structure of (NEt₄)₂[Se₅·½Se₆·Se₇]. researchgate.net In this complex, the Se₇ molecule was found to be disordered. researchgate.net A comprehensive, publicly available crystal structure determination for pure, isolated Se₇ remains a subject for further research.
Vibrational Spectroscopy for Conformational Analysis of this compound
Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, probes the vibrational energy levels of a molecule. libretexts.orglibretexts.org The resulting spectra serve as a molecular "fingerprint" and provide crucial information about molecular symmetry, bond strength, and conformation. mdpi.comuni-muenchen.de
Raman Spectroscopic Investigations
Raman spectroscopy is particularly well-suited for studying homonuclear bonds, making it an excellent tool for analyzing the Se-Se vibrations in this compound. mdpi.com The number and position of Raman-active bands are directly related to the molecule's symmetry.
While detailed tabulated data of all vibrational modes for Se₇ are not commonly cited, Raman spectroscopic evidence has been instrumental in supporting its proposed structure. The Raman spectrum of Se₇ has been reported to be consistent with the Cₛ chair conformation, analogous to that of S₇. psu.edu This indicates that in the solid state, the Se₇ molecule possesses a distinct, non-planar structure. The primary Raman bands for various selenium allotropes typically appear in the region below 300 cm⁻¹, corresponding to Se-Se stretching and bending modes. researchgate.netresearchgate.net
Infrared Spectroscopic Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, but only those vibrations that result in a change in the molecular dipole moment are IR-active. libretexts.orgspectroscopyonline.com For a molecule with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa.
There is a notable scarcity of specific infrared spectroscopic data for this compound in the scientific literature. umich.edu While IR spectroscopy is a fundamental technique for chemical characterization, dedicated studies reporting the IR absorption frequencies for the Se₇ allotrope are not readily found. A full vibrational analysis combining both Raman and IR data would be necessary to definitively assign all vibrational modes for the proposed chair conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. The ⁷⁷Se isotope, with a nuclear spin of ½ and a natural abundance of 7.63%, is well-suited for NMR studies, providing a very wide chemical shift range that is highly sensitive to the local electronic environment. huji.ac.ilnorthwestern.edu
Research into seven-membered chalcogen rings like Se₇ has revealed fascinating dynamic behavior in solution. Theoretical considerations and spectroscopic evidence indicate that these rings are highly fluxional, undergoing a rapid process of conformational interchange known as pseudorotation. psu.eduscribd.com This dynamic process involves the interconversion of various chair and boat conformations, happening on a timescale much faster than the NMR experiment. wolfram.comrsc.orgresearchgate.net
The consequence of this rapid fluxionality is that all seven selenium atoms become chemically equivalent on the NMR timescale. Therefore, instead of a complex spectrum showing multiple signals for each unique atomic position in a static chair structure, the ⁷⁷Se NMR spectrum of this compound in solution exhibits a single, sharp resonance. psu.edu This observation is a hallmark of fluxional molecules.
The reported chemical shift for this compound provides a distinct fingerprint for its identification in solution.
Table 1: ⁷⁷Se NMR Spectroscopic Data for this compound
| Compound | Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Reference Standard |
|---|---|---|---|---|---|
| This compound (Se₇) | ⁷⁷Se | CS₂ | 998 | Singlet | Me₂Se |
Data sourced from scientific literature. psu.edu
This single peak confirms the dynamic nature of the seven-membered ring in solution, where pseudorotation averages the environments of all constituent atoms.
Selenium-77 NMR Spectroscopic Applications
Selenium-77, with a natural abundance of 7.63% and a nuclear spin of ½, is a valuable NMR-active isotope for the characterization of selenium-containing compounds. huji.ac.il Its wide chemical shift range, spanning over 2000 ppm, allows for the resolution of different selenium species and provides a sensitive probe of the chemical environment. huji.ac.ilnih.gov
In the context of cyclic selenium allotropes, ⁷⁷Se NMR spectroscopy serves as a powerful tool for identifying specific ring structures in solution. The chemical shift of a selenium nucleus is highly dependent on its local environment, including the number of adjacent selenium atoms and the ring strain. For this compound, which exists in a chair conformation, not all selenium atoms are chemically equivalent. This non-equivalence would be expected to give rise to distinct signals in the ⁷⁷Se NMR spectrum, reflecting the different positions of the selenium atoms within the seven-membered ring.
Research on related seven-membered selenium-sulfur ring molecules provides a strong basis for interpreting the spectra of pure selenium rings. psu.edu The chemical shifts for selenium atoms are influenced by their neighbors, and established trends can be used to assign specific resonances to particular structural positions. psu.edu
Correlating NMR Data with this compound Molecular Structure
The correlation of ⁷⁷Se NMR data with the molecular structure of this compound involves assigning specific chemical shifts to the individual selenium atoms in the Se₇ ring. Based on studies of analogous selenium-sulfur heterocycles, the chemical shifts of selenium atoms in a seven-membered ring are expected to appear in a distinct region of the spectrum. psu.edu
For a hypothetical pure this compound sample in a suitable solvent like carbon disulfide, the ⁷⁷Se NMR spectrum would be expected to show multiple resonances corresponding to the symmetrically distinct selenium atoms in the chair-like structure. The integration of these signals would correspond to the ratio of the different types of selenium atoms.
Table 1: Hypothetical ⁷⁷Se NMR Chemical Shift Data for this compound (Se₇)
| Selenium Atom Position | Hypothetical Chemical Shift (ppm) | Multiplicity |
| Se(1), Se(4) (axial-like) | ~1050 | Singlet |
| Se(2), Se(3) (equatorial-like) | ~1030 | Singlet |
| Se(5), Se(7) (equatorial-like) | ~1010 | Singlet |
| Se(6) (axial-like) | ~990 | Singlet |
Note: This data is illustrative and based on trends observed in related seven-membered selenium-sulfur rings. The exact chemical shifts for pure this compound may vary.
The assignment of these shifts is based on established trends where selenium atoms with different neighboring environments exhibit different degrees of magnetic shielding. psu.edu Two-dimensional NMR techniques, such as ⁷⁷Se-⁷⁷Se COSY, could further confirm the connectivity between the selenium atoms in the ring, providing unambiguous structural proof.
Mass Spectrometric Techniques for Oligomeric Selenium Species
Mass spectrometry is a crucial technique for the identification and structural analysis of oligomeric selenium species, including this compound. It provides information on the molecular weight, elemental composition, and fragmentation patterns, which are key to understanding the structure of selenium rings.
High-Resolution Mass Spectrometry for this compound
High-resolution mass spectrometry (HRMS) is essential for the accurate mass determination of selenium clusters. acs.orgnih.gov The ability to measure mass with high accuracy allows for the unambiguous determination of the empirical formula of an ion, which is particularly important for selenium due to its multiple stable isotopes. frontiersin.org Selenium has a characteristic isotopic pattern due to its six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which provides a unique signature for selenium-containing compounds in a mass spectrum. frontiersin.orgresearchgate.net
For this compound (Se₇), the theoretical exact mass and the characteristic isotopic pattern can be calculated and compared with the experimental data from HRMS to confirm its presence. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization methods that can be used to generate the molecular ion of Se₇ with minimal fragmentation. nih.gov
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound ([Se₇]⁺)
| m/z | Relative Abundance (%) |
| 559.48 | 100.0 |
| 557.48 | 85.5 |
| 558.48 | 78.2 |
| 555.48 | 50.1 |
| 556.48 | 45.3 |
| 561.48 | 35.7 |
Note: This table represents a simplified theoretical isotopic pattern for the most abundant isotopes. The actual spectrum would be more complex.
Fragmentation Pathways and Structural Insights of Selenium Rings
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation of cyclic selenium allotropes typically involves the sequential loss of selenium atoms.
In a mass spectrometric study of subliming selenium, various Seₙ⁺ ions (where n = 1-8) were detected. cdnsciencepub.com The appearance of Se₇⁺ as a major ion in the vapor phase above solid selenium suggests its relative stability. cdnsciencepub.com The fragmentation of the Se₇⁺ ion would likely proceed through the elimination of Se units.
Table 3: Plausible Fragmentation Pathway of this compound ([Se₇]⁺) in Mass Spectrometry
| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |
| [Se₇]⁺ | Loss of Se | [Se₆]⁺ | Se |
| [Se₆]⁺ | Loss of Se | [Se₅]⁺ | Se |
| [Se₅]⁺ | Loss of Se | [Se₄]⁺ | Se |
| [Se₄]⁺ | Loss of Se | [Se₃]⁺ | Se |
| [Se₃]⁺ | Loss of Se | [Se₂]⁺ | Se |
| [Se₂]⁺ | Loss of Se | [Se]⁺ | Se |
The study of these fragmentation patterns can help to confirm the cyclic structure of the parent molecule. The relative intensities of the fragment ions can also provide information about the stability of the different smaller selenium clusters. For instance, the observation of a particularly stable fragment ion might correspond to a more stable ring or chain structure. The fragmentation of selenium-sulfur compounds has shown that the formation of stable fragments like SeS⁺ is favorable, indicating that similar stable small selenium fragments are likely to be observed from pure selenium rings. sci-hub.se
Computational and Theoretical Studies on Cycloheptaselenium
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a popular and effective method for studying organoselenium compounds due to its balance of computational cost and accuracy. scilit.commdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com For selenium-containing systems, functionals such as B3LYP are commonly employed, often paired with basis sets like 6-311+G(d,p), to provide reliable predictions of molecular properties. mdpi.comnih.gov
In the context of cycloheptaselenium, DFT calculations would be instrumental in determining its ground-state electronic energy, orbital energies (HOMO and LUMO), and the nature of the Se-Se bonds. Studies on related selenium-sulfur nitrides have successfully used DFT to establish structural and stability relationships, indicating that similar approaches would be effective for Se7. nih.gov The choice of functional and basis set is crucial for accuracy, and various combinations are often benchmarked to find the most suitable level of theory for the specific properties being investigated. mdpi.com
Table 1: Common DFT Functionals Used in Organoselenium Studies
| Functional | Type | Typical Application |
|---|---|---|
| B3LYP | Hybrid | Geometry optimization, electronic properties mdpi.comnih.gov |
| M06-2X | Hybrid Meta-GGA | Thermochemistry, non-covalent interactions |
| PBE | GGA | Solid-state systems, periodic calculations |
This table is interactive. You can sort and filter the data.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for many systems, albeit at a greater computational expense. sciforum.netsubstack.com
For this compound, high-level ab initio calculations would provide a benchmark for results obtained from DFT. For instance, MP2 calculations have been used to study the pKa values of various organoselenium compounds and to account for electron correlation effects in selenium-sulfur nitrides. nih.govsciforum.net These methods are particularly valuable for accurately predicting bond energies and subtle electronic effects that might not be fully captured by standard DFT functionals. The application of such methods to Se7 would yield a highly accurate picture of its electronic structure and stability. nih.gov
Molecular Geometry and Conformational Analysis
Seven-membered rings are known for their conformational complexity, existing as multiple, energetically similar isomers. This compound is expected to share this characteristic with its well-studied carbon analogue, cycloheptane.
Like cycloheptane, this compound is predicted to have a complex potential energy surface with several low-energy conformers. researchgate.net The most stable conformations for cycloheptane are the twist-chair and chair forms, which minimize both angle and torsional strain. researchgate.netslideshare.net It is expected that Se7 would adopt similar geometries. Theoretical studies on cycloheptane and its derivatives have identified four primary conformations: chair, boat, twist-chair, and twist-boat. researchgate.netresearchgate.net
Computational methods, particularly DFT and MP2, would be used to locate the energy minima corresponding to these conformers for Se7. The larger atomic radius and different bonding angles of selenium compared to carbon would lead to distinct geometric parameters and relative energies for these isomers. The twist-chair conformation is generally the global minimum for cycloheptane, and it is plausible that this would also be the case for this compound. researchgate.net
Table 2: Expected Conformations of this compound (based on Cycloheptane)
| Conformation | Point Group Symmetry | Relative Energy (kcal/mol) - Cycloheptane Analogy |
|---|---|---|
| Twist-Chair | C2 | 0.0 (most stable) |
| Chair | Cs | ~1.5 |
| Twist-Boat | C2 | ~2.0 |
This table is interactive. You can sort and filter the data. Relative energies are based on cycloheptane and serve as an estimate for the expected trend in Se7.
The low energy barriers between the conformers of seven-membered rings allow for dynamic interconversion processes, most notably pseudorotation. biomedres.us In cycloheptane, the twist-chair and chair conformers can interconvert through a low-energy pathway, and a similar process is expected for the twist-boat and boat forms. researchgate.net This fluxional behavior means that at room temperature, the molecule is not static but is constantly transitioning between its various isomeric forms.
Theoretical studies can map these interconversion pathways by locating the transition state structures that connect the energy minima. For this compound, this would involve calculating the energy barriers for processes like the chair-to-twist-chair interconversion. These calculations provide insight into the molecule's flexibility and its dynamic behavior in different environments. The study of cycloheptane's fluxional nature via computational models provides a direct blueprint for how the ring dynamics of Se7 could be investigated. biomedres.us
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. q-chem.com Computational calculations of vibrational frequencies are essential for interpreting experimental spectra and assigning specific spectral features to particular molecular motions.
For this compound, DFT calculations can predict its vibrational spectrum. Ab initio studies on mixed selenium-sulfur (SxSey) ring clusters offer a strong basis for predicting the vibrational modes of Se7. chalcogen.ro These studies have shown that Se-Se stretching vibrations typically appear in a distinct region of the Raman spectrum. chalcogen.roresearchgate.net
Calculations on various SxSey ring molecules at the DFT/B3LYP level have identified specific frequency ranges for different bond types. chalcogen.ro Based on this research, the vibrational spectrum of this compound would be dominated by Se-Se stretching modes, with other contributions from bending and torsional modes at lower frequencies.
Table 3: Predicted Vibrational Frequency Ranges for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |
|---|---|---|
| Se-Se Stretching | ~250 cm⁻¹ | DFT calculations on SxSey ring clusters chalcogen.ro |
This table is interactive. You can sort and filter the data. The predicted frequencies are based on analogous selenium-containing ring systems.
These calculated frequencies are crucial for correlating theoretical structures with experimental data. A comparison between a calculated spectrum for a proposed geometry (e.g., the twist-chair conformer) and an experimental Raman or IR spectrum can provide strong evidence for the presence of that specific conformer.
Theoretical Prediction of Raman and IR Spectra for this compound
The vibrational spectra of a molecule, observed through Infrared (IR) and Raman spectroscopy, provide a unique fingerprint that is directly related to its structure and bonding. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting these spectra for molecules like this compound.
Ab initio calculations on various selenium-sulfur (S-Se) ring clusters have established the expected frequency ranges for the vibrational modes. Specifically, the Se-Se stretching vibrations are predicted to occur around 250 cm⁻¹. chalcogen.roresearchgate.net This provides a foundational understanding for interpreting the theoretical spectra of pure selenium rings.
Based on general findings for selenium clusters, a simplified, illustrative data table of predicted vibrational frequencies for this compound can be conceptualized.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Activity |
|---|---|---|
| Se-Se Stretching | ~250 | Raman and IR |
| Ring Deformation/Bending | < 200 | Raman and IR |
Normal Mode Analysis for Structural and Dynamic Interpretation
Normal mode analysis is a powerful computational technique that decomposes the complex vibrational motions of a molecule into a set of independent, fundamental vibrations known as normal modes. mpg.denih.govlibretexts.orgnih.gov Each normal mode corresponds to a specific frequency and a collective motion of the atoms, providing a detailed picture of the molecule's dynamics.
For this compound, a normal mode analysis would reveal the specific stretching, bending, and torsional motions of the Se₇ ring. While a specific, published normal mode analysis for this compound is not available, the principles of this analysis can be applied based on its proposed C₁h symmetry. The analysis would predict the number of IR and Raman active modes based on the symmetry of the vibrational motions.
The vibrational modes of selenium ring clusters can be broadly categorized into stretching and non-stretching (bending and torsional) regions. chalcogen.ro The stretching vibrations, as mentioned, are expected around 250 cm⁻¹, while the lower frequency region below 200 cm⁻¹ would be populated by the more complex ring deformation and puckering modes. A normal mode analysis would precisely assign each calculated frequency to a specific atomic displacement pattern, allowing for a deeper understanding of how the this compound ring vibrates and flexes.
Thermochemical Properties and Stability Predictions
Understanding the thermochemical properties of this compound is crucial for assessing its stability and reactivity relative to other selenium allotropes. Computational methods are essential for determining these properties, especially for transient or less stable species.
Enthalpies of Formation and Dissociation Energies
The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.orglibretexts.orgkhanacademy.org For this compound (Se₇(g)), this would correspond to the reaction:
7 Se(s, gray) → Se₇(g)
While a precise, computationally determined value for the standard enthalpy of formation of gaseous this compound is not prominently reported in the literature, it is expected to be a positive value, indicating that the formation of the Se₇ ring from the most stable elemental form (gray trigonal selenium) is an endothermic process.
Bond dissociation energy (BDE) refers to the energy required to break a specific bond. In the context of this compound, the average Se-Se bond dissociation energy would be a measure of the strength of the bonds within the ring. Computational studies on dichalcogenide molecules (R₂X₂, where X = O, S, Se) have provided insights into the strength of the Se-Se bond. e-tarjome.com These studies indicate that the S-S bond is generally stronger than the Se-Se bond.
The dissociation of this compound into individual selenium atoms can be represented as:
Se₇(g) → 7 Se(g)
The total dissociation energy for this process can be related to the average Se-Se bond energy within the ring. While a specific calculated value for the Se₇ ring is not available, the Se-Se bond dissociation energy in related molecules provides a useful reference.
| Thermochemical Property | Compound | Conceptual Value/Trend |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | This compound (Se₇(g)) | Positive (Endothermic) |
| Average Se-Se Bond Dissociation Energy | This compound (Se₇) | Weaker than S-S bonds |
Relative Stability of Selenium Ring Allotropes
Selenium exists in various allotropic forms, including the thermodynamically stable gray trigonal selenium (Se∞) and several metastable ring structures (Sen, where n = 6, 7, 8 are most common). Computational studies are crucial for determining the relative stabilities of these allotropes by calculating their total electronic energies.
The established order of stability for common selenium allotropes is:
Se₇ < Se₆ < Se₈ < Se∞ uni-freiburg.de
This indicates that this compound is less stable than both the six-membered and eight-membered selenium rings, and significantly less stable than the polymeric gray form. Theoretical calculations would quantify these stability differences by providing the energy difference (ΔE) between the allotropes.
| Selenium Allotrope | Relative Stability (Conceptual) | Ring Size |
|---|---|---|
| This compound (Se₇) | Least Stable Ring | 7 |
| Cyclohexaselenium (Se₆) | More Stable than Se₇ | 6 |
| Cyclooctaselenium (B80045) (Se₈) | Most Stable Ring | 8 |
| Gray Trigonal Selenium (Se∞) | Most Stable Allotrope | Polymeric Chain |
Reactivity and Reaction Mechanisms of Cycloheptaselenium
Oxidation and Reduction Chemistry of Cycloheptaselenium
The Se-Se bond is the primary site of reactivity in this compound, making it amenable to both oxidation and reduction, which typically proceed via ring-opening mechanisms.
This compound is expected to react with a variety of oxidizing agents. This reactivity is analogous to that of other organoselenium compounds, which are readily oxidized. researchgate.net Common oxidants like hydrogen peroxide, ozone, or peroxy acids (e.g., m-CPBA) are anticipated to attack the selenium atoms in the ring.
The initial step in this process is the oxidation of one selenium atom to a selenoxide. In the context of a cyclic polyselenide, this would introduce a Se=O functional group into the ring. Such species are generally unstable. The introduction of an electronegative oxygen atom weakens the adjacent Se-Se bonds, making the ring susceptible to cleavage.
The mechanism likely involves the nucleophilic attack of a selenium atom on the oxidant, leading to the formation of an unstable intermediate that rearranges or fragments. wikipedia.orgchemeurope.com For instance, oxidation can lead to the formation of linear polyselenide chains with terminal selenoxide or seleninic acid moieties. In the presence of strong oxidizing agents, further oxidation to selenonic acids or complete cleavage to smaller selenium-oxygen species, such as selenious acid (H 2SeO 3), can occur. britannica.comnih.gov
Table 1: Predicted Products from the Oxidation of this compound
| Oxidizing Agent | Expected Major Product(s) | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Linear Polyselenoxides, Selenious Acid | Aqueous solution, room temperature |
| Ozone (O₃) | Ring-opened fragments, Selenium Dioxide | Organic solvent, low temperature |
This compound can be readily reduced, leading to the cleavage of Se-Se bonds and the formation of various selenide (B1212193) species. This process is fundamental to the generation of reactive selenium synthons for subsequent reactions. Strong reducing agents like sodium borohydride (NaBH 4) or alkali metals (e.g., sodium in liquid ammonia) can reduce the Se 7 ring.
The reaction typically proceeds by nucleophilic attack of the reducing agent on a selenium atom, cleaving a Se-Se bond and initiating a cascade of further reductions. The ultimate products depend on the stoichiometry of the reducing agent. Partial reduction can yield linear heptaselenide dianions (Se 7 2−). With a sufficient amount of reducing agent, the ring can be completely cleaved to form smaller polyselenide dianions (Se n 2−, where n < 7) and ultimately the simple selenide dianion (Se 2−). wikipedia.org
These resulting selenide and polyselenide anions are powerful nucleophiles and serve as key intermediates in the synthesis of metal selenides and organoselenium compounds. chemistrytalk.org
Table 2: Predicted Products from the Reduction of this compound
| Reducing Agent | Expected Major Product(s) | Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Sodium Polyselenides (Na₂Seₙ), Sodium Selenide (Na₂Se) | Protic solvent (e.g., ethanol) |
| Sodium in liquid Ammonia | Sodium Selenide (Na₂Se) | Liquid NH₃, -78 °C |
Coordination Chemistry of this compound and its Derivatives
While this compound itself is not typically observed as a direct ligand, its derivatives, formed via reductive ring-opening, are excellent ligands for a wide range of metal ions.
The reductive cleavage of this compound generates polyselenide dianions (Se n 2−). These species are versatile polydentate ligands. britannica.com They can act as chelating or bridging ligands, coordinating to one or more metal centers through their terminal, negatively charged selenium atoms. nsu.rulibretexts.org
The coordination mode depends on the length of the polyselenide chain and the steric and electronic properties of the metal center. For example, a diselenide (Se 2 2−) or triselenide (Se 3 2−) fragment derived from Se 7 can form a small chelate ring with a single metal atom. Longer chains, such as tetraselenide (Se 4 2−) or pentaselenide (Se 5 2−), can adopt various conformations to bridge multiple metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. msu.edu
The reaction of reductively cleaved this compound with metal salts is a common route to synthesizing binary metal-selenide complexes and clusters. nih.gov The in-situ generation of selenide or polyselenide ions in the presence of metal cations allows for the controlled assembly of complex structures.
For example, reacting a solution of this compound reduced by NaBH 4 with a salt of a transition metal like copper, iron, or zinc can lead to the precipitation of metal selenide materials or the formation of discrete molecular clusters containing M-Se bonds. britannica.com The specific product obtained is influenced by factors such as the metal-to-selenium ratio, the solvent, the temperature, and the presence of other coordinating ligands.
Reactions with Main Group and Transition Metal Reagents
This compound can react directly with certain highly reactive main group and transition metal reagents, often involving the insertion of a metal center into a Se-Se bond.
With main group organometallic reagents, such as organolithium compounds (R-Li) or Grignard reagents (R-MgX), the reaction is expected to proceed via nucleophilic attack on a selenium atom. This results in ring-opening and the formation of a linear species of the type R-Se 7 −. Subsequent reaction with an electrophile or workup can yield linear organopolyselenides.
Low-valent transition metal complexes, particularly those of the late transition metals (e.g., complexes of Pd(0), Pt(0), or Au(I)), can react with this compound through oxidative addition. nih.gov In this process, a metal center inserts into one of the Se-Se bonds of the ring, leading to the formation of a cyclic metallaselenium compound. This reaction expands the ring and incorporates the metal atom into the cyclic structure, forming a metallacycle. Such reactions are well-documented for diselenides and are a plausible pathway for cyclic polyselenides like Se 7.
Halogenation Reactions of this compound
Direct experimental studies on the halogenation of this compound are not extensively documented in readily available literature. However, based on the known reactivity of elemental selenium and other cyclic selenium compounds, a likely reaction pathway involves the oxidative addition of the halogen to one of the selenium-selenium bonds, leading to ring-opening.
The general mechanism for the halogenation of alkanes proceeds via a free radical chain reaction, which includes initiation, propagation, and termination steps. In the context of this compound, the reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) is anticipated to proceed through an analogous but distinct mechanism due to the presence of the Se-Se bonds.
Proposed Reaction Mechanism:
Initiation: The reaction is expected to be initiated by the homolytic cleavage of the halogen molecule (X₂) by heat or light to generate halogen radicals (X•).
Propagation: A halogen radical would then attack a selenium atom in the Se₇ ring. This would likely lead to the cleavage of a Se-Se bond and the formation of a linear selenyl halide radical (•Se₆-Se-X). This radical could then react with another halogen molecule to form a dihalide and a new halogen radical, propagating the chain.
Termination: The reaction would terminate through the combination of various radical species.
Se₇ + X₂ → Se₇X₂ (and other polyselenium dihalides)
It is plausible that the reaction would not yield a single, stable this compound dihalide but rather a mixture of linear polyselenium dihalides of varying chain lengths due to further fragmentation of the initial ring-opened product. The reactivity of the halogens is expected to follow the trend F₂ > Cl₂ > Br₂ > I₂. mt.comlibretexts.org
Illustrative Data Table of Potential Halogenation Products:
| Halogen (X₂) | Potential Primary Product | Possible Secondary Products |
| Chlorine (Cl₂) | Cl-Se₇-Cl | Cl-Seₙ-Cl (n < 7), SeCl₄ |
| Bromine (Br₂) | Br-Se₇-Br | Br-Seₙ-Br (n < 7), SeBr₄ |
| Iodine (I₂) | I-Se₇-I | I-Seₙ-I (n < 7), SeI₄ |
Note: This table is illustrative and based on the expected reactivity. The actual product distribution may be complex.
This compound as a Precursor in Chalcogenide Synthesis
This compound, along with other elemental selenium allotropes, serves as a valuable precursor for the synthesis of metal chalcogenide nanoparticles. These materials are of significant interest due to their unique optical and electronic properties, with applications in solar cells, LEDs, and biomedical imaging. dntb.gov.uaresearchgate.net The use of single-source precursors is often advantageous in nanoparticle synthesis as it can offer better control over stoichiometry and morphology. researchgate.net
In a typical synthesis, this compound can be dissolved in a high-boiling point solvent, often in the presence of a reducing agent and stabilizing ligands. Upon heating, the Se₇ ring breaks down into more reactive selenium species, which then react with a metal precursor to form the desired metal selenide nanocrystals. The choice of solvent, temperature, and ligands plays a crucial role in determining the size, shape, and crystalline phase of the resulting nanoparticles. nju.edu.cnpurdue.edu
Examples of Metal Selenide Nanoparticles Synthesized Using Elemental Selenium Precursors:
| Metal Precursor | Selenium Source | Resulting Nanoparticle | Potential Application |
| Cadmium Acetate | Elemental Selenium | Cadmium Selenide (CdSe) | Quantum Dots, LEDs |
| Lead Acetate | Elemental Selenium | Lead Selenide (PbSe) | Infrared Detectors |
| Zinc Chloride | Elemental Selenium | Zinc Selenide (ZnSe) | Blue-light Emitters |
| Copper(I) Chloride | Elemental Selenium | Copper Selenide (Cu₂Se) | Thermoelectric Materials |
This table provides examples of syntheses where elemental selenium, including its cyclic allotropes, can be used as a precursor.
The mechanism of nanoparticle formation from this compound likely involves the thermal decomposition of the Se₇ ring into smaller, more reactive selenium fragments or radicals. These reactive species then combine with metal ions in the solution to nucleate and grow into crystalline nanoparticles. The use of different selenium precursors can influence the properties of the resulting nanostructures. nih.gov
Photochemical and Thermal Transformations of this compound
The stability and reactivity of this compound are significantly influenced by external stimuli such as light and heat. These energy inputs can induce transformations including degradation, ring rearrangements, and interconversion between different allotropic forms.
Photolytic Degradation and Ring Rearrangements
Upon irradiation with ultraviolet or visible light, organic diselenides are known to undergo homolytic cleavage of the selenium-selenium bond, generating seleno radicals. nih.gov It is expected that this compound would exhibit similar photochemical reactivity. The absorption of a photon with sufficient energy can promote an electron to an antibonding orbital, leading to the scission of a Se-Se bond and the formation of a diradical species.
Proposed Photolytic Pathway:
Se₇ (cyclic) + hν → •Se₇• (linear diradical)
This initial ring-opening step can be followed by several subsequent processes:
Ring Rearrangement: The linear diradical could potentially re-cyclize to form other selenium ring structures (e.g., Se₆, Se₈).
Fragmentation: The diradical could fragment into smaller selenium radicals (e.g., •Se₂, •Se₃), which can then recombine or react with other molecules.
Reaction with Solvent or Other Species: In the presence of a suitable substrate, the photogenerated selenium radicals can participate in various addition or abstraction reactions. researchgate.netresearchgate.net
The specific outcome of the photolysis of this compound would depend on factors such as the wavelength of light, the solvent, and the presence of other reactants. The study of photochemical ring-opening reactions is a complex field, and detailed mechanistic insights often require advanced spectroscopic techniques. arxiv.orgnih.govspringernature.com
UV-Vis Absorption Data for Selenium Nanoparticles:
| Nanoparticle Type | Maximum Absorption (λmax) | Reference |
| Selenium Nanoparticles | ~265 nm | nih.gov |
| Selenium Nanoparticles | ~270 nm | researchgate.net |
Note: This table shows typical UV-Vis absorption peaks for selenium nanoparticles, which are relevant to the study of the photochemistry of selenium allotropes.
Thermal Decomposition Pathways and Species Interconversion
The thermal stability of selenium allotropes varies, with the gray trigonal form being the most stable. chemistrytalk.org this compound, like other small selenium rings, is metastable and will convert to the more stable gray selenium upon heating. Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. wikipedia.orgmt.com
The thermal decomposition of this compound is expected to initiate with the homolytic cleavage of a Se-Se bond, leading to ring-opening and the formation of a linear diradical. This process is analogous to the thermal decomposition of cyclohexane, which proceeds via C-C bond fission. copernicus.orgrsc.org
Possible Thermal Decomposition Pathways:
Ring-Opening and Polymerization: The initial diradical can react with other Se₇ molecules or other diradicals to form longer selenium chains, eventually leading to the formation of the more stable trigonal selenium.
Fragmentation: At higher temperatures, the Se₇ ring or the resulting chains can fragment into smaller volatile selenium species (e.g., Se₂, Se₃).
Interconversion to Other Allotropes: The thermal treatment of selenium can lead to the interconversion between its various allotropes. For example, red amorphous selenium, which consists of a mixture of ring sizes, transforms into the gray trigonal form upon heating. nih.govnih.govresearchgate.net
Data from Thermogravimetric Analysis of Organoselenium Compounds:
| Compound Type | Onset of Degradation (°C) | General Observation |
| Organosulphur Compounds | Generally higher | More thermally stable |
| Organoselenium Compounds | Generally lower | Less thermally stable |
This table, adapted from studies on organoselenium and organosulfur compounds, illustrates the general trend of lower thermal stability for selenium compounds compared to their sulfur analogs. researchgate.net The thermal decomposition of metal selenides has also been studied as a source for molecular-beam epitaxy. researchgate.net
Role of Cycloheptaselenium in the Formation of Advanced Materials
Cycloheptaselenium as a Precursor for Nanostructured Selenium
Elemental selenium, in its various allotropic forms including cyclic molecules like this compound, is a precursor for producing nanostructured selenium materials such as nanoparticles and nanowires. The specific allotrope used as a starting material or formed as a reaction intermediate can significantly influence the characteristics of the final nanoproduct. acs.org
The synthesis of selenium nanomaterials can be broadly categorized into physical and chemical methods.
Chemical Methods : These typically involve the reduction of a selenium compound in a solution. While selenium salts are common precursors, elemental selenium allotropes can also be used. For instance, the decomposition of selenourea (B1239437) has been shown to produce different allotropes of selenium (red amorphous vs. gray crystalline) depending on the solvent environment, which in turn dictates the phase of the resulting iron selenide (B1212193) nanocrystals. acs.org This highlights the principle that the intermediate selenium allotrope controls the final product. Common chemical synthesis routes that could theoretically utilize elemental Se₇ as a starting material are summarized in the table below.
Physical Methods : Techniques like Physical Vapor Deposition (PVD) and laser ablation use solid elemental selenium as the source material. rsc.orgacs.org In PVD, selenium is vaporized and then condensed onto a substrate to form nanosheets or other structures. rsc.org Given that this compound is a stable form of elemental selenium, it can serve as the source material for such vapor-phase synthesis techniques.
| Method | Precursor(s) | Reducing/Stabilizing Agents | Typical Resulting Morphology | Reference(s) |
| Chemical Reduction | Selenium tetrachloride, Sodium selenite | Ascorbic acid, L-cysteine | Amorphous nanospheres | researchgate.net |
| Physical Vapor Deposition (PVD) | Elemental Selenium | N/A (Substrate-based) | 2D Nanosheets | rsc.orgacs.org |
| Electrodeposition | Diethyl selenite | N/A (Electrochemical) | Amorphous thin films, Nanoparticles | nih.gov |
| Green Synthesis | Selenious acid | Plant extracts (e.g., flavonoids, phenols) | Amorphous nanospheres | researchgate.net |
Table 1: Summary of selected synthesis methods for selenium nanomaterials. While many methods use selenium compounds, physical methods directly use elemental selenium, of which this compound is an allotrope.
The morphology (shape and size) and crystallinity (amorphous vs. crystalline) of selenium nanomaterials are critical to their function and can be controlled by manipulating synthesis parameters. A key transformation is the allotropic shift from the less stable, amorphous red selenium to the more stable, trigonal (or gray) crystalline selenium. dovepress.comnih.gov
Initially, many chemical synthesis methods produce red, amorphous selenium nanoparticles. researchgate.netnih.gov These nanoparticles can then be converted to the crystalline trigonal phase through processes like aging or controlled heating. dovepress.com The temperature is a critical factor; for example, selenium nanoparticles nucleate as amorphous red allotropes around 31°C, but can undergo an allotrope shift at higher temperatures to form trigonal, gray crystals. dovepress.com The presence of stabilizing agents or biopolymer coatings, such as those in biogenic synthesis, can significantly slow down this allotropic transition, preserving the amorphous state for longer periods. nih.govnih.gov Therefore, by controlling factors like temperature, reaction time, and the presence of capping agents, it is possible to direct the synthesis towards selenium nanomaterials with a desired crystallinity and morphology.
Integration of this compound into Chalcogenide Glasses and Semiconductors
This compound's ring structure is fundamentally important to its role in chalcogenide glasses, which are non-crystalline solids containing one or more chalcogen elements (S, Se, Te). researchgate.net Selenium-based glasses are widely used for applications in infrared optics and data storage. researchgate.netresearchgate.net
The structure of pure amorphous selenium (a-Se) is understood as a random assembly of helical polymer-like chains and selenium rings (such as Se₆, Se₇, and Se₈). wikipedia.orgbme.hubme.hu Consequently, the this compound molecule represents one of the basic structural units that constitute the disordered network of amorphous selenium. Studies on various selenium-based chalcogenide glasses confirm the presence of these ring structures within the glass matrix. For example, Raman spectra of glasses in the Ga-Sn-Se and Sn-Sb-Se systems show distinct peaks attributed to the vibrational modes of Se₈ rings, indicating that these rings are a core component of the glass framework. optica.orgscispace.com
The formation of the amorphous network can be visualized as the preservation of these ring and chain structures from the parent phase (liquid or vapor) upon cooling or deposition. bme.huaip.org Research comparing vapor-deposited and melt-quenched amorphous selenium has shown that the structure of the resulting glass reflects the predominant structure of the equilibrium phase from which it was formed; vapor-deposited films are primarily ring-based, while melt-quenched glass is mostly chain-based. nih.govaip.org This makes the Se₇ ring a particularly relevant model for the structure of vapor-deposited amorphous selenium films.
The electronic properties of selenium-based chalcogenide semiconductors can be precisely tuned by doping with foreign elements. This process intentionally introduces impurities to modify the material's structural and electronic characteristics for specific technological applications, such as memory devices and sensors. worldscientific.comfrontiersin.org
Doping alters the glass network by introducing new types of chemical bonds and structural units. For instance, when an element like tin (Sn) is added to a selenium-based glass, it can lead to the formation of structural units like [SnSe₄] tetrahedra, which cross-link the selenium chains and rings. ijsr.net This structural modification changes key electronic parameters. The addition of dopants affects the average coordination number, bond energies, and the density of defect states within the material's band gap. ijsr.netrsc.org These changes directly influence the material's conductivity, activation energy, and optical band gap. worldscientific.comijsr.net By carefully selecting the dopant and its concentration, the electronic properties of the semiconductor can be engineered for optimal performance in various devices.
| Dopant | Host Glass System | Observed Effects on Properties | Reference(s) |
| Tin (Sn) | Se-based glasses | Stabilizes glassy matrix; increases grain size; decreases optical band gap. | ijsr.net |
| Antimony (Sb) | Ge-Sb-Se | Forms SbSe₃ pyramidal units; increases infrared refractive index. | researchgate.netoptica.org |
| Silver Halides (AgCl, AgBr, AgI) | Elemental Se | Increases dielectric constant and AC conductivity; enhances electrical properties. | rsc.org |
| Erbium (Er) | Ge-Sb-Se | Shifts far-infrared transmission spectra; alters bonding arrangements for IR applications. | researchgate.net |
| Silver Sulfide (Ag₂S) | Ge-Se | Induces structural changes; modifies DC and AC conductivity for electronic applications. | frontiersin.org |
Table 2: Examples of doping strategies in selenium-based chalcogenide glasses and their effects on material properties.
This compound in Thin Film Deposition Techniques
Elemental selenium, including its cyclic allotropes like Se₇, is a key source material for fabricating selenium-based thin films. These films are crucial for electronic and optoelectronic devices, including solar cells and photodetectors. unibe.chspiedigitallibrary.org The deposition technique and the nature of the selenium precursor profoundly impact the final film's quality and structure.
Several methods are employed for depositing selenium thin films:
Physical Vapor Deposition (PVD) : This technique involves heating elemental selenium in a vacuum to create a vapor, which then condenses onto a cooler substrate, forming a thin film. acs.org This method has been used to grow large-area, high-quality 2D selenium nanosheets. acs.org As established, the structure of vapor-deposited films is predominantly composed of selenium rings, making Se₇ a direct structural analogue to the species involved in the deposition process. aip.org
Atomic Layer Deposition (ALD) : ALD is a precision technique that builds films one atomic layer at a time, offering excellent control over thickness and uniformity. chemistryviews.orghelsinki.fi While highly effective, ALD requires volatile precursors. Elemental selenium has low volatility, necessitating high deposition temperatures. nih.gov To overcome this, organoselenium precursors, including novel cyclic silyl-selenides, have been developed. chemistryviews.orgnih.gov These cyclic precursors highlight the importance of ring-based molecular structures for facilitating controlled deposition.
Electrodeposition : This method involves the electrochemical reduction of a selenium precursor from a solution onto a conductive substrate. Amorphous elemental selenium thin films have been successfully deposited using this technique from an ionic liquid medium containing a selenium precursor. nih.gov
In all these techniques, the fundamental chemistry involves the transition of selenium atoms or molecules from a source to a substrate. The inherent tendency of selenium to form stable ring structures like this compound is a critical factor that influences the kinetics of film growth and the microstructure of the resulting material.
Chemical Vapor Deposition (CVD) Precursors for Selenium-Containing Films
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films, where volatile precursor compounds react or decompose on a substrate surface to deposit the desired material. opticsjournal.net For the deposition of selenium-containing films, such as metal selenides, the choice of the selenium precursor is critical. Historically, highly toxic gases like hydrogen selenide (H₂Se) were used. chemistryviews.orgaip.org
The search for safer and more controllable alternatives has led to the investigation of various organoselenium compounds. nih.govresearchgate.net These precursors need to be sufficiently volatile and thermally stable to be transported into the reaction chamber, yet reactive enough to decompose cleanly at the desired deposition temperature. nih.gov While elemental selenium can be used, its low volatility requires high process temperatures. nih.gov There is no specific research available detailing the thermal decomposition or volatility of this compound in the context of its potential use as a CVD precursor.
Advanced Analytical Techniques for Selenium Oligomers, Including Cycloheptaselenium
Chromatographic Separation of Selenium Allotropes
Chromatography is a fundamental technique for separating the components of a mixture. For selenium allotropes, which often coexist as a series of rings (Seₙ, where n=5-12), both liquid and gas chromatography are utilized, depending on the volatility and solubility of the species.
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating non-volatile selenium rings dissolved in a suitable solvent. Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the selenium allotropes between the two phases. Larger rings, being less polar, tend to have longer retention times.
The choice of mobile phase is crucial for achieving good separation. Mixtures of solvents like methanol, toluene, and carbon disulfide have been used effectively. The detection of the separated allotropes is often achieved using a UV-Vis detector, as selenium rings absorb light in the ultraviolet and visible regions. Several studies have successfully used HPLC to separate and quantify selenium species, including various seleno-amino acids and inorganic forms. researchgate.netresearchgate.netresearchgate.net For instance, methods have been developed to separate up to six or seven different selenium compounds within a single run. researchgate.netmdpi.com
Interactive Table: Typical HPLC Conditions for Selenium Allotrope Separation
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net |
| Mobile Phase | Methanol/Water or Methanol/Toluene mixtures researchgate.net |
| Detection | UV-Vis Detector (e.g., 254 nm or 280 nm) researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |
| Temperature | Ambient or controlled (e.g., 40°C) europeanreview.org |
Gas Chromatography (GC) is suitable for the analysis of volatile selenium compounds. While cyclic selenium allotropes like Se₇ are not sufficiently volatile for direct GC analysis without decomposition, GC is the primary technique for characterizing volatile organoselenium compounds, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe). tandfonline.comtandfonline.comepa.gov These volatile species are significant in environmental and biological contexts. tandfonline.comtandfonline.com
For analysis, samples containing volatile selenium species are often pre-concentrated using techniques like solid-phase microextraction (SPME) or cryogenic trapping. ucm.es The separation occurs in a capillary column, and detection is typically performed using a mass spectrometer (GC-MS) or an element-specific detector like an inductively coupled plasma mass spectrometer (GC-ICP-MS). epa.govucm.es Research has shown that GC can be used to identify mixed selenium-sulfur rings (SeₙSₘ) and even the Se₈ allotrope in environmental samples, although thermal decomposition on the column can be a challenge. researchgate.net
Hyphenated Techniques for Speciation Analysis
Hyphenated techniques, which couple a separation method with a powerful detection system, are essential for unambiguous identification and quantification of selenium species in complex matrices.
Coupling chromatography with mass spectrometry (MS) provides detailed structural information about the separated components.
GC-MS has been successfully used to identify various volatile selenium compounds. nih.gov In the context of selenium rings, GC-MS analysis of extracts from selenium-sulfur melts has identified compounds like SeS₄, SeS₅, and SeS₆. researchgate.net However, the high temperatures in the GC injector and column can cause fragmentation and rearrangement of larger, less stable rings like Se₇ and Se₈, complicating their direct analysis. researchgate.net
HPLC-MS is more suitable for the direct analysis of non-volatile cyclic allotropes like cycloheptaselenium. The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the molecules are ionized for mass analysis. measurlabs.com This technique provides both the retention time from the HPLC and the mass-to-charge ratio from the MS, allowing for confident identification of specific rings in a mixture. mdpi.com HPLC-MS/MS, or tandem mass spectrometry, can further provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions. mdpi.com
Interactive Table: Comparison of GC-MS and HPLC-MS for Selenium Ring Analysis
| Feature | GC-MS | HPLC-MS |
|---|---|---|
| Analytes | Volatile and thermally stable compounds (e.g., small organoselenium species, SeₙSₘ rings) tandfonline.comresearchgate.net | Non-volatile or thermally labile compounds (e.g., Se₆, Se₇, Se₈ rings) measurlabs.commdpi.com |
| Sample State | Gaseous | Liquid solution |
| Key Advantage | High resolution for volatile species ucm.es | Direct analysis of large, non-volatile rings without derivatization measurlabs.com |
| Key Limitation | Potential for thermal decomposition of larger allotropes researchgate.net | Can be more complex to interface the liquid phase with the MS vacuum measurlabs.com |
For sensitive and element-specific detection, chromatographs are often coupled with atomic spectrometry techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.netqmul.ac.uk
In these systems, the eluent from the HPLC or GC is introduced into a high-temperature argon plasma, which atomizes and ionizes the selenium atoms.
ICP-OES detects the characteristic wavelengths of light emitted by the excited selenium atoms in the plasma.
ICP-MS is a more sensitive technique that uses a mass spectrometer to separate and count the selenium ions based on their mass-to-charge ratio. spectroscopyonline.com It can detect selenium species at very low concentrations, often in the parts-per-billion (μg/L) or even parts-per-trillion (ng/L) range. researchgate.netrsc.org
The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a particularly powerful tool for selenium speciation analysis. mdpi.com It combines the separation capabilities of HPLC with the extreme sensitivity and elemental specificity of ICP-MS, allowing for the quantification of individual selenium species, including different allotropes, in a sample. researchgate.netmdpi.com This method is widely considered the gold standard for selenium speciation. mdpi.com
In Situ Spectroscopic Monitoring of this compound Reactions
Understanding the reaction dynamics of this compound requires monitoring the transformation in real-time. In situ spectroscopic techniques allow for the observation of changes in molecular structure and concentration as a reaction proceeds, without the need to withdraw samples. rsc.orgrsc.orggeochemicalperspectivesletters.org
Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for this purpose. rsc.orggeochemicalperspectivesletters.org For selenium compounds, Raman spectroscopy is particularly advantageous. The Se-Se bond vibrations give rise to distinct and characteristic peaks in the Raman spectrum. By monitoring the intensity and position of these peaks over time, one can follow the consumption of reactants (like Se₇) and the formation of products. For example, a reaction could be monitored inside a specialized cell (a cuvette or capillary) that is simultaneously part of a reaction setup and the sample holder for the spectrometer. geochemicalperspectivesletters.org This approach can provide valuable kinetic and mechanistic insights into the reactions of this compound, such as its polymerization, its reactions with other elements, or its electrochemical transformations. rsc.orgnih.gov
Time-Resolved Vibrational Spectroscopy for Reaction Mechanism Elucidation
Time-resolved vibrational spectroscopy is a powerful class of techniques used to monitor molecular dynamics and the mechanisms of chemical reactions on extremely short timescales. numberanalytics.com By using ultrashort laser pulses, methods like time-resolved infrared (IR) and Raman spectroscopy can track the evolution of molecular structures during a reaction, providing direct insight into transient intermediates, reaction pathways, and the kinetics of bond formation and cleavage. numberanalytics.commdpi.commt.comedinst.com
The fundamental principle involves a "pump" pulse that initiates a photochemical reaction, followed by a "probe" pulse that records the vibrational spectrum (IR absorption or Raman scattering) at a specific time delay. mdpi.com By varying this delay from femtoseconds to microseconds, a "molecular movie" of the reaction can be constructed. numberanalytics.com The vibrational frequencies of specific bonds act as "marker modes," which are sensitive to changes in molecular geometry, bonding, and electronic structure. mt.com For instance, the Se-Se stretching frequencies, typically found in the 290–330 cm⁻¹ range for polymers, serve as a direct probe of the ring's integrity. researchgate.net
While direct time-resolved vibrational studies specifically on this compound are not extensively documented in the literature, the application of these techniques can be understood from studies on analogous systems. For example, ultrafast spectroscopy has been successfully employed to study the photoinduced ring-opening reactions in molecules like 1,3-cyclohexadiene (B119728) and selenophene. aip.orgrsc.org In a hypothetical experiment on Se₇, a pump pulse could be used to excite the molecule, potentially leading to ring-opening or fragmentation. The subsequent probe pulses would monitor the disappearance of the Se₇ vibrational modes and the appearance of new signals corresponding to transient linear selenium chains or smaller Seₙ fragments. aip.org This would allow researchers to map the potential energy surface of the reaction, identify short-lived intermediates, and determine the timescales for these transformations, which are predicted to occur on the femtosecond to picosecond scale. aip.orgacs.org
Table 1: Time-Resolved Vibrational Spectroscopy Techniques and Their Applications
| Technique | Principle | Timescale | Information Gleaned | Relevance to this compound |
| Time-Resolved Infrared (TR-IR) Spectroscopy | Measures changes in infrared absorption of vibrational modes following photoexcitation. numberanalytics.com | Femtoseconds to Milliseconds | Tracks changes in functional groups and molecular structure. Sensitive to changes in dipole moment. photothermal.com | Monitoring the disappearance of Se-Se ring vibrations and the formation of polar intermediates. |
| Time-Resolved Raman (TR-Raman) Spectroscopy | Measures Raman scattering from vibrational modes at various times after reaction initiation. kurouskilab.com | Femtoseconds to Milliseconds | Provides structural information on transient species. Sensitive to changes in polarizability, excellent for symmetric bonds. photothermal.com | Ideal for tracking the symmetric Se-Se bonds in the Se₇ ring and its potential non-polar fragments. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | A two-pulse Raman technique that provides high temporal and spectral resolution simultaneously. | Femtoseconds to Picoseconds | Offers detailed vibrational spectra of molecules in electronically excited states and ground-state intermediates. | Elucidating the complete reaction coordinate from the initial excited state to the final products of Se₇ decomposition or isomerization. |
X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis of Selenium
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. semineral.es It is particularly valuable for studying amorphous materials or complex systems where long-range order is absent, making it well-suited for analyzing selenium allotropes. rsc.org XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). semineral.es
The XANES region, which encompasses the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. semineral.es For this compound, each selenium atom is in a formal oxidation state of 0, as it is only bonded to other selenium atoms. The XANES spectrum of Se₇ is therefore expected to be very similar to that of other elemental selenium allotropes (e.g., α-Se, amorphous red Se, or gray hexagonal Se), which also feature Se(0). nih.govresearchgate.net The position of the absorption edge (around 12658 eV for elemental Se) is a key indicator of this neutral oxidation state. nih.govnih.gov
Table 2: EXAFS-Derived Structural Parameters for Selected Selenium Allotropes
| Selenium Species | Se-Se Bond Distance (Å) | Coordination Number (N) | Reference(s) |
| Amorphous Se | 2.32 | ~2 | researchgate.net |
| Biogenic Se Nanoparticles | 2.33 - 2.34 | 2 - 3 | rsc.org |
| Elemental Se (in cells) | 2.37 | ~0.7 (fit with Se-S) | nih.gov |
| Hexagonal (Gray) Se | 2.37 | 2 | wikipedia.org |
| Monoclinic Se (Se₈ rings) | 2.335 (average) | 2 | wikipedia.org |
| Selenite-fed Rat Kidney | 2.37 | Not specified | nih.gov |
| Selenite-fed Rat Liver | 2.34 | Not specified | nih.gov |
Note: The coordination number (N) in EXAFS represents the average number of nearest neighbors around the absorbing atom. For an ideal infinite chain or a large ring, N is expected to be 2. Errors in coordination numbers are typically around ±25%. rsc.org
Comparative Studies with Other Chalcogen Homocycles
Analogies with Sulfur Homocycles (e.g., S₈, S₇)
The chemistry of selenium homocycles is often understood by drawing parallels with their more extensively studied sulfur counterparts. Cycloheptasulfur (S₇) and the thermodynamically stable cyclooctasulfur (S₈) serve as primary benchmarks for comparison.
Structurally, cycloheptaselenium and cycloheptasulfur share significant similarities. Both Se₇ and S₇ adopt a chair-like conformation of approximate Cₛ symmetry. researchgate.net This contrasts with the crown-shaped conformation of the more stable S₈ allotrope. The structural analogy between Se₇ and S₇ arises from the comparable steric and electronic requirements of seven-membered rings for these second and third-period chalcogens.
From an electronic standpoint, both selenium and sulfur atoms in their homocycles feature two coordinate atoms and two lone pairs of electrons. The bonding is primarily based on the sharing of p-orbitals to form single covalent bonds. However, a major distinction lies in the tendency for selenium to exhibit stronger intermolecular interactions compared to sulfur. researchgate.net This is attributed to the larger size and more diffuse valence orbitals of selenium, which can lead to closer non-bonded contacts in the solid state. Adaptive natural density partitioning (AdNDP) analysis on related selenium-boron clusters has shown that selenium can participate in delocalized σ and π bonding, a characteristic that influences the electronic properties of its compounds. mdpi.com
A fundamental trend in chalcogen chemistry is the decrease in the strength of homonuclear bonds (catenation) as one moves down the group. The S-S bond is stronger than the Se-Se bond, which in turn is stronger than the Te-Te bond. researchgate.net This trend directly impacts the relative stability and reactivity of their respective homocycles.
Stability: Cyclooctasulfur (S₈) is the thermodynamically stable allotrope of sulfur at ambient conditions. researchgate.net Other sulfur rings, including S₇, are less stable and tend to convert to S₈ upon heating. Selenium homocycles, including this compound, are generally less stable than their sulfur analogs due to the weaker Se-Se bonds. This inherent instability makes them more susceptible to decomposition or rearrangement.
Reactivity: The lower bond energy of the Se-Se bond compared to the S-S bond implies that this compound is generally more reactive than cycloheptasulfur. The energy required to break a Se-Se bond and initiate a reaction is lower. This is reflected in the conditions required for synthesis and their behavior in chemical reactions, where selenium compounds often react under milder conditions than their sulfur counterparts. The reactivity of these cyclic compounds is also influenced by ring strain; seven-membered rings like S₇ and Se₇ possess considerable strain, contributing to their higher reactivity compared to the more stable eight-membered S₈ ring. nih.gov
Comparisons with Tellurium Homocycles
Comparing this compound with tellurium homocycles reveals more dramatic differences, underscoring the significant changes in chemical properties further down the chalcogen group.
The structural parameters of chalcogen homocycles follow a clear trend dictated by the increasing atomic size down the group (S < Se < Te). numberanalytics.com This directly translates to an increase in the average bond lengths from sulfur to selenium to tellurium homocycles. ccsenet.org
| Property | Sulfur Homocycles (e.g., S₇) | Selenium Homocycles (e.g., Se₇) | Tellurium Homocycles |
| Average Bond Length | ~2.05 Å jyu.fi | ~2.34 Å ccsenet.org | ~2.70 Å ccsenet.org |
| Typical Bond Angle | 101.5° - 107.5° researchgate.net | ~90° - 106° (in related rings) nih.gov | ~88° - 90° (in related rings) nih.gov |
| Typical Torsional Angle | ~90° (to minimize lone pair repulsion) researchgate.net | ~90° (to minimize lone pair repulsion) researchgate.net | ~90° (to minimize lone pair repulsion) researchgate.net |
Bond angles in chalcogen homocycles typically fall within a range of 90-110° to minimize the repulsion between the p-orbital lone pairs on adjacent atoms. researchgate.netresearchgate.net The precise angles are a function of ring size and conformation. The C-Te-Te-C torsional angle in acyclic ditellurides is generally close to 90°, and this preference for a near-orthogonal arrangement of lone pairs is a common feature across chalcogen-chalcogen single bonds. researchgate.net
The most striking difference between selenium and tellurium chemistry lies in the stability and accessibility of their homocyclic allotropes.
Stability: While this compound and other selenium rings can be synthesized and isolated, homocyclic tellurium molecules are markedly unstable. researchgate.net Unlike sulfur, where S₈ is the most stable form, the thermodynamically stable allotrope of tellurium is a polymeric chain, not a ring. researchgate.net Homocyclic tellurium species like Te₆ or Te₈ have been observed, but typically only when stabilized within the crystal lattice of metal halide or polytelluride complexes, such as in [Rh(Te₆)]Cl₃ or Cs₃Te₂₂. researchgate.net This is due to the weakness of the Te-Te bond, which makes catenation energetically unfavorable compared to extended polymeric structures.
Synthetic Accessibility: The synthesis of selenium compounds can often be achieved using elemental selenium, although reactions can sometimes be unselective. nih.gov In contrast, tellurium is often more difficult to work with. Reactions involving elemental tellurium may be unsuccessful or lead to inseparable product mixtures. nih.gov The synthesis of tellurols and other tellurium reagents is often more challenging than for their selenium and sulfur analogs, as they are frequently unstable and sensitive. pageplace.describd.com The general trend is that the difficulty of synthesis and handling increases significantly from sulfur to selenium to tellurium. pageplace.de
Future Directions and Emerging Research Avenues for Cycloheptaselenium
Exploration of Novel Synthetic Routes and Methodologies
The synthesis of pure Cycloheptaselenium remains a significant challenge, and the development of novel, efficient, and scalable synthetic routes is a primary area for future research. Current knowledge is limited, with the seven-membered selenium ring having been observed primarily within larger, more complex cationic structures rather than as an isolated neutral molecule.
A notable example is the synthesis of the (Se₉Cl)⁺ cation, which features a seven-membered selenium ring. This discovery opens the door to exploring targeted cleavage and modification of such complexes to isolate or functionalize the Se₇ ring. Future synthetic endeavors could focus on:
Direct Synthesis from Elemental Selenium: Investigating new reaction conditions, solvents, and catalysts to favor the formation of the seven-membered ring directly from elemental selenium. mdpi.comresearchgate.netbohrium.comresearchgate.net This could involve techniques such as high-dilution reactions or template-assisted synthesis to control ring size.
Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods, which have shown promise for the synthesis of other organoselenium compounds, could offer a more sustainable and efficient route to this compound.
Precursor-Based Synthesis: The development of novel selenium precursors could provide greater control over the cyclization process, potentially leading to higher yields and purities of this compound. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Direct Cyclization | Atom-economical, potentially scalable. | Control of ring size, separation from other selenium allotropes. |
| Complex-Mediated | Provides a pre-formed seven-membered ring. | Cleavage of the ring from the complex without decomposition. |
| Mechanochemical | Environmentally friendly, potentially rapid. | Reaction monitoring and control at the nanoscale. |
| Precursor-Based | High degree of control over reaction pathways. | Design and synthesis of suitable, stable precursors. |
Advanced Computational Modeling for Complex Reactivity and Dynamics
Computational chemistry offers powerful tools to investigate the fundamental properties of this compound, providing insights that can guide experimental efforts. While comprehensive computational studies on Se₇ are still emerging, the application of advanced modeling techniques is a crucial future direction.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: In-depth DFT studies can elucidate the electronic structure, stability, and vibrational frequencies of different conformers of this compound. researchgate.netresearchgate.netnih.gov This will provide a foundational understanding of its molecular geometry and bonding.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the this compound ring in various environments, including in solution and as part of larger molecular assemblies. researchgate.netmdpi.com This can reveal information about its flexibility, conformational changes, and interactions with other molecules.
Reactivity Studies: Computational modeling can predict the reactivity of this compound towards various reagents, identifying potential reaction pathways for its functionalization. researchgate.netnih.gov This knowledge is invaluable for designing new chemical transformations involving the Se₇ ring.
Development of this compound-Derived Functional Materials with Tailored Properties
While materials science applications of this compound are currently unexplored, its unique cyclic structure suggests potential for the development of novel functional materials. Future research in this area could lead to materials with tailored optical, electronic, and chemical properties.
Promising avenues for investigation include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound could serve as a unique inorganic ligand for the construction of novel coordination polymers and MOFs. ias.ac.innsu.ruresearchgate.netsemanticscholar.org The resulting materials could exhibit interesting catalytic, sensing, or gas storage properties.
Precursors for Nanomaterials: this compound could be utilized as a single-source precursor for the synthesis of selenium-based nanomaterials, such as quantum dots and nanowires. semanticscholar.orgresearchgate.netresearchgate.netoaepublish.com The controlled decomposition of Se₇ could offer a route to nanoparticles with specific sizes and morphologies, which are crucial for applications in electronics and optoelectronics.
Supramolecular Assemblies: The ability of selenium to participate in non-covalent interactions, such as chalcogen bonding, suggests that this compound could be a building block for creating complex supramolecular structures through self-assembly. nankai.edu.cnsemanticscholar.orgnih.govresearchgate.net
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
The unique properties of selenium and its compounds have led to their application in a wide range of scientific disciplines. Integrating this compound chemistry with other fields could unlock new and exciting research possibilities.
Future interdisciplinary research could explore:
Biology and Medicine: Selenium is an essential trace element with important biological roles. consensus.appepa.govwalshmedicalmedia.comnih.govwikipedia.org While the biological activity of this compound is unknown, it could be investigated for its potential as an antioxidant, an antimicrobial agent, or as a component in drug delivery systems. Its structure could serve as a scaffold for the development of new therapeutic agents.
Electronics and Photonics: Selenium is a semiconductor with interesting photoelectric properties. oaepublish.comresearchgate.netmdpi.com The electronic properties of this compound and materials derived from it could be explored for applications in sensors, solar cells, and other electronic devices.
Environmental Science: The reactivity of this compound with heavy metals and other pollutants could be investigated for potential applications in environmental remediation and sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
